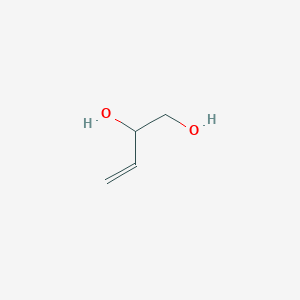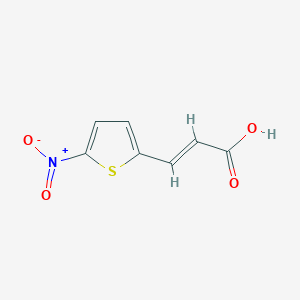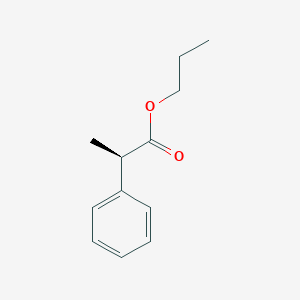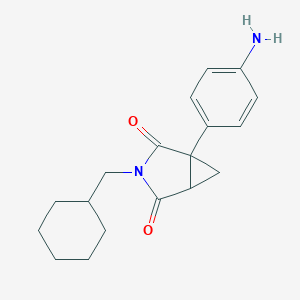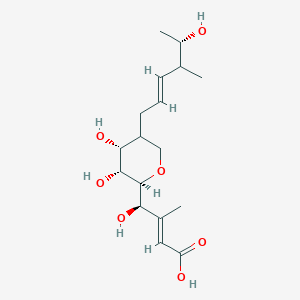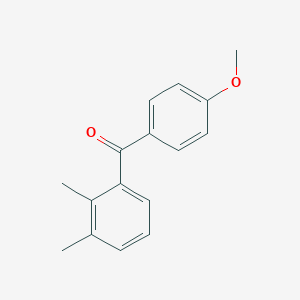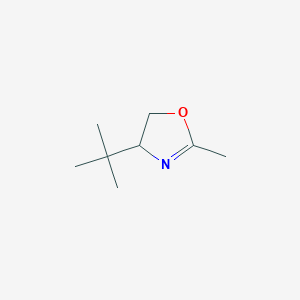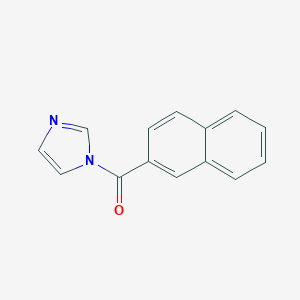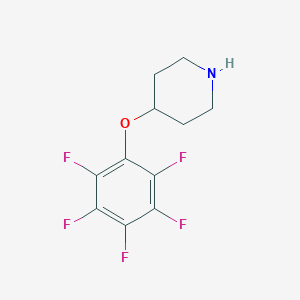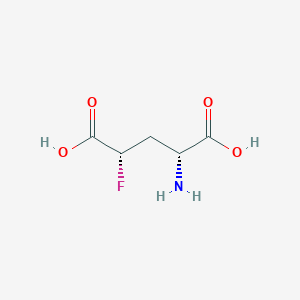
(2R,4S)-2-amino-4-fluoropentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-2-amino-4-fluoropentanedioic acid, also known as L-AP4, is a synthetic amino acid that has been widely used in scientific research due to its ability to selectively block presynaptic metabotropic glutamate receptors (mGluRs).
Mecanismo De Acción
(2R,4S)-2-amino-4-fluoropentanedioic acid selectively blocks presynaptic mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release. Specifically, (2R,4S)-2-amino-4-fluoropentanedioic acid acts as a competitive antagonist at the group III mGluRs, which are located on presynaptic terminals of glutamatergic neurons. By blocking these receptors, (2R,4S)-2-amino-4-fluoropentanedioic acid reduces the release of glutamate, the primary excitatory neurotransmitter in the brain. This results in a decrease in synaptic transmission and modulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
The blockade of presynaptic mGluRs by (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to have a number of biochemical and physiological effects. For example, (2R,4S)-2-amino-4-fluoropentanedioic acid has been shown to reduce the release of glutamate and other neurotransmitters, such as GABA and dopamine. This can lead to a decrease in synaptic transmission and modulation of neuronal activity. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been shown to modulate synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This can have implications for learning and memory processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4S)-2-amino-4-fluoropentanedioic acid has several advantages as a research tool. It is a selective and potent antagonist of presynaptic mGluRs, which allows for the specific modulation of glutamatergic neurotransmission. It is also stable and easy to use in experiments. However, there are also limitations to using (2R,4S)-2-amino-4-fluoropentanedioic acid. For example, it is not selective for a specific subtype of mGluR, which can make it difficult to interpret results. Additionally, the effects of (2R,4S)-2-amino-4-fluoropentanedioic acid can be variable depending on the experimental conditions, which can make it challenging to replicate results.
Direcciones Futuras
There are many future directions for research involving (2R,4S)-2-amino-4-fluoropentanedioic acid. One area of interest is the development of more selective mGluR antagonists that can target specific subtypes of mGluRs. This could lead to a better understanding of the specific roles of different mGluR subtypes in various physiological and pathological processes. Another area of interest is the investigation of the therapeutic potential of mGluR antagonists in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia. Finally, further research is needed to better understand the biochemical and physiological effects of (2R,4S)-2-amino-4-fluoropentanedioic acid and other mGluR antagonists in different experimental conditions.
Métodos De Síntesis
(2R,4S)-2-amino-4-fluoropentanedioic acid can be synthesized through a multi-step process starting from L-aspartic acid. The first step involves the protection of the carboxylic acid group with a tert-butyloxycarbonyl (Boc) group. This is followed by the introduction of a fluorine atom at the 4-position of the benzyl group using a nucleophilic substitution reaction. The Boc group is then removed using trifluoroacetic acid, and the resulting product is further purified through column chromatography to yield (2R,4S)-2-amino-4-fluoropentanedioic acid.
Aplicaciones Científicas De Investigación
(2R,4S)-2-amino-4-fluoropentanedioic acid has been widely used in scientific research as a tool to investigate the role of mGluRs in various physiological and pathological processes. It has been shown to be particularly useful in the study of synaptic plasticity, learning and memory, pain perception, and addiction. (2R,4S)-2-amino-4-fluoropentanedioic acid has also been used to investigate the therapeutic potential of mGluR antagonists in the treatment of various neurological disorders, such as epilepsy, Parkinson's disease, and schizophrenia.
Propiedades
Número CAS |
132746-47-5 |
|---|---|
Nombre del producto |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
Fórmula molecular |
C5H8FNO4 |
Peso molecular |
165.12 g/mol |
Nombre IUPAC |
(2R,4S)-2-amino-4-fluoropentanedioic acid |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m0/s1 |
Clave InChI |
JPSHPWJJSVEEAX-STHAYSLISA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)[C@@H](C(=O)O)F |
SMILES |
C(C(C(=O)O)N)C(C(=O)O)F |
SMILES canónico |
C(C(C(=O)O)N)C(C(=O)O)F |
Sinónimos |
D-Glutamic acid, 4-fluoro-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



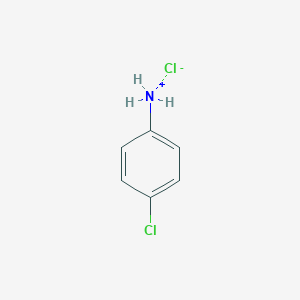
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B138176.png)
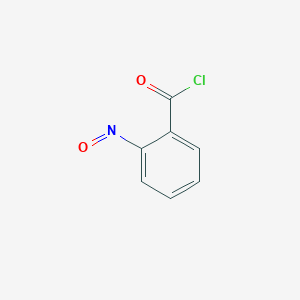
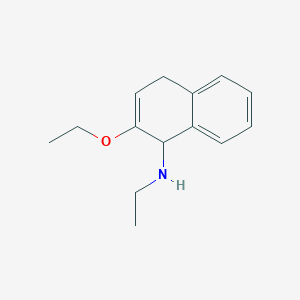
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
